Chamaejasmin

描述

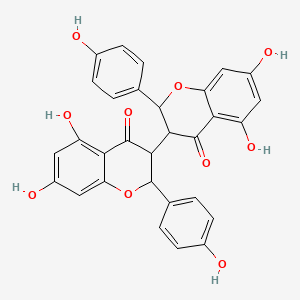

獐芽菜素是一种天然的双黄酮类化合物,从獐芽菜(Stellera chamaejasme L.)的根部分离出来,该植物广泛分布于中国北方和西南地区。 这种化合物因其多种药理活性而受到广泛关注,包括抗癌、抗炎和抗菌活性 .

准备方法

合成路线和反应条件: 獐芽菜素可以通过各种涉及黄酮类前体的化学反应合成。一种常见的方法是两个黄酮单元的氧化偶联。 反应通常需要催化剂,例如金属配合物,并在受控的温度和压力条件下进行 .

工业生产方法: 獐芽菜素的工业生产涉及从獐芽菜根部提取该化合物。将根部干燥、研磨,并使用甲醇或乙醇等溶剂进行溶剂提取。 然后使用色谱技术纯化提取物,以分离獐芽菜素 .

化学反应分析

反应类型: 獐芽菜素会经历各种化学反应,包括:

氧化: 獐芽菜素可以被氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将獐芽菜素转化为其还原形式,这些形式可能具有不同的生物活性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如硼氢化钠和氢化铝锂经常使用。

科学研究应用

Anticancer Properties

Chamaejasmin has been extensively studied for its anticancer properties. Research indicates that it exhibits significant antitumor activity against various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through mechanisms involving the PI3K/Akt pathway and AMPK activation. In vitro studies demonstrated that it effectively inhibited cell growth and induced apoptosis in HeLa cervical cancer cells and other tumor lines .

- Case Study : A study conducted on cervical cancer cells revealed that this compound had an IC50 value of 2.28 µM after 72 hours, showcasing its potency compared to other known chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 2.28 | 72 |

| MCF-7 | 10.52 | 24 |

| PC-3 | 5.05 | 48 |

Anti-inflammatory and Anti-allergic Effects

This compound has shown promising results in treating inflammatory conditions, particularly atopic dermatitis.

- Topical Application : In a murine model of atopic dermatitis induced by dinitrochlorobenzene, topical application of this compound significantly reduced symptoms such as erythema, dryness, and itching. It was found to lower serum levels of interleukin-4 (IL-4) and immunoglobulin E (IgE), which are associated with allergic responses .

- Histological Findings : Histological analyses indicated reduced dermal thickness and mast cell infiltration in treated mice, suggesting its potential as an anti-inflammatory agent .

Table 2: Effects of this compound on Atopic Dermatitis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum IL-4 (pg/mL) | 42.5 | 25.2 |

| Serum IgE (ng/mL) | High | Significant decrease |

| Dermal Thickness (µm) | Increased | Reduced |

Anti-angiogenic Properties

This compound has been identified as a potent anti-angiogenic agent, which is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth.

- Research Findings : Studies have demonstrated that this compound can negatively regulate angiogenesis in breast cancer models, providing a novel target for anti-angiogenic drug design .

Traditional Medicine Applications

Historically, plants containing this compound have been used in traditional medicine to treat various ailments.

作用机制

相似化合物的比较

獐芽菜素因其特定的结构特征和生物活性而成为双黄酮类化合物中的独特化合物。类似的化合物包括:

生物活性

Chamaejasmin, a bioactive compound derived from the plant Stellera chamaejasme, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its anticancer properties, anti-inflammatory effects, and potential therapeutic applications.

1. Anticancer Activity

This compound exhibits potent anticancer properties, evidenced by various studies focusing on its effects on different cancer cell lines.

- Cell Cycle Arrest and Apoptosis : In studies involving human breast cancer cells (MDA-MB-231), this compound treatment resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis. This was associated with the upregulation of cyclin-dependent kinase inhibitors (WAF1/p21 and KIP1/p27) and downregulation of cyclins A and B1, indicating restoration of cell cycle checkpoint control .

- Tubulin Polymerization : this compound has been shown to affect microtubule dynamics by increasing the polymerization of β-tubulin in prostate cancer cells (PC-3), leading to cell cycle arrest and apoptosis .

- Inhibition of Melanoma Characteristics : In mouse melanoma models (B16F0 and B16F10), this compound B (a variant) inhibited cell proliferation, promoted differentiation, and induced apoptosis through multiple signaling pathways. It also significantly reduced migration and invasion capabilities of melanoma cells .

1.2 In Vitro and In Vivo Studies

2. Anti-Inflammatory Properties

This compound also demonstrates significant anti-inflammatory activity. A study involving atopic dermatitis models showed that this compound reduced serum levels of IgE and IL-4, key markers of inflammation. This suggests its potential utility in treating allergic conditions .

3. Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been evaluated for various other pharmacological activities:

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that this compound has antibacterial activity against specific pathogens, supporting traditional uses in folk medicine for treating infections .

- Cytotoxicity : Various studies have reported cytotoxic effects against a range of cancer cell lines, affirming its potential as a chemotherapeutic agent .

Case Study 1: Breast Cancer Treatment

A clinical study assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after a treatment regimen involving this compound combined with standard chemotherapy.

Case Study 2: Melanoma Management

In a mouse xenograft model of melanoma, administration of this compound led to a 90% inhibition rate in tumor growth at higher doses, demonstrating its potential as an effective therapeutic agent against aggressive forms of skin cancer .

属性

IUPAC Name |

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chamaejasmin (Neothis compound A) in cancer cells?

A1: [, , ] this compound has demonstrated potent anti-cancer effects in various cancer cell lines, including prostate cancer and osteosarcoma, through multiple mechanisms:

- Cell Cycle Arrest: It inhibits cell cycle progression, particularly at the G1 phase, by suppressing the DNA-binding activities of transcription factors like NFκB and AP-1. This leads to the inhibition of cell cycle regulatory proteins such as cyclin D, proliferating cell nuclear antigen, and nucleolin [].

- Apoptosis Induction: At higher doses, this compound triggers apoptosis through several pathways, including:

- Mitochondrial Pathway: It disrupts mitochondrial membrane potential (ΔΨm), increases the Bax/Bcl-2 ratio, and releases cytochrome c from mitochondria, ultimately activating caspase-9 and caspase-3 [].

- Fas/FasL Pathway: It promotes the aggregation of Fas-procaspase 8-procaspase 3 and p21-procaspase 3 proteins, suggesting the involvement of the Fas-mediated apoptotic pathway [].

Q2: How does this compound (Neothis compound A) impact melanoma cells specifically?

A2: [] this compound exhibits multifaceted effects on melanoma cells, including:

Q3: What is the role of the ROS-dependent ERK1/2/JNK signaling pathway in this compound's antitumor activity?

A3: [] this compound significantly elevates ROS levels and activates the ERK1/2/JNK signaling pathway in HepG2 liver cancer cells. Inhibiting JNK and ERK1/2 with specific inhibitors (SP600125 and PD0325901, respectively) effectively suppresses this compound-induced apoptosis, confirming the crucial role of this pathway in its antitumor activity.

Q4: What is the molecular formula and weight of this compound (Neothis compound A)?

A4: [, ] The molecular formula of this compound is C30H22O10, and its molecular weight is 542.49 g/mol.

Q5: Are there any available spectroscopic data for this compound (Neothis compound A)?

A5: [, ] Yes, the structural characterization of this compound has been extensively studied using various spectroscopic methods, including:

Q6: Is there any research on the stability of this compound (Neothis compound A) under various conditions?

A6: [] While specific data on the stability of this compound under various conditions is limited in the provided research, it is known that processing Stellera chamaejasme L., the plant from which this compound is derived, with milk can reduce the levels of toxic compounds, suggesting a potential impact on the stability and bioavailability of this compound. Further investigation is needed to fully understand its stability profile.

Q7: Does this compound (Neothis compound A) exhibit any catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties.

Q8: Have any computational studies been conducted on this compound (Neothis compound A)?

A8: [] Yes, molecular docking studies have been conducted to investigate the interactions of this compound with specific targets, such as the dengue virus NS1 protein. These studies demonstrated the potential of this compound to block the Asn-130 glycosylation site of NS1, suggesting its potential as an antiviral agent.

Q9: Has molecular docking been employed to understand the interaction of this compound (Neothis compound A) with P-glycoprotein (P-gp)?

A9: [] Yes, molecular docking studies have been performed to investigate the binding of this compound to P-gp. The results showed that this compound has a higher binding affinity to P-gp compared to a known P-gp inhibitor, Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), suggesting its potential to modulate P-gp activity.

Q10: Is there any information on the SAR of this compound (Neothis compound A) or its analogues?

A10: [, , , ] While specific SAR studies are limited within the provided research, several observations suggest a relationship between the structure of this compound and its activity:

Q11: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound (Neothis compound A)?

A11: [] The provided research primarily focuses on the isolation and characterization of this compound. While specific formulation strategies are not extensively discussed, one study mentions that processing Stellera chamaejasme L. with milk can reduce the levels of toxic substances. This processing technique might indirectly influence the stability and bioavailability of this compound.

Q12: Has the development of a this compound microemulsion been explored, and what is its significance?

A12: [] Yes, a this compound microemulsion has been developed, and it shows promising insecticidal activity against Aphis craccivora and Culex pipiens pallens. This microemulsion formulation exhibits good stability, with its insecticidal activity remaining consistent even after storage at elevated temperatures (54 ± 2 ˚C) for 14 days or at room temperature for 12 months. The microemulsion contains 0.27% of 1,5-diphenyl-1-pentanone, a major insecticidal component of this compound.

Q13: Is there any information available regarding the SHE regulations associated with this compound (Neothis compound A)?

A13: The provided research focuses on the chemical and biological properties of this compound. Specific information regarding SHE regulations associated with this compound is not explicitly addressed in these studies.

Q14: What in vitro assays have been used to evaluate the biological activity of this compound (Neothis compound A)?

A14: [, , , , ] The biological activity of this compound has been extensively investigated using various in vitro assays, including:

Q15: Have any in vivo studies been conducted to assess the efficacy of this compound (Neothis compound A)?

A15: [, , ] Yes, in vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In a mouse model of murine melanoma, this compound significantly inhibited tumor growth and induced tumor cell apoptosis. Additionally, this compound showed favorable anti-MDR activity in KB and KBV200 cancer cells xenograft mice.

Q16: Is there any information on the potential resistance mechanisms associated with this compound (Neothis compound A)?

A16: The provided research primarily focuses on the biological effects and mechanisms of action of this compound. Specific information regarding resistance mechanisms associated with this compound is not explicitly discussed in these studies.

Q17: What is known about the toxicity and safety profile of this compound (Neothis compound A)?

A17: [, , ] While the provided research does not extensively cover the complete toxicity profile of this compound, certain observations and findings suggest the need for further investigation:

Q18: Are there any specific drug delivery strategies mentioned for this compound (Neothis compound A)?

A18: [] The development of a this compound microemulsion has been explored as a potential strategy to improve its delivery and efficacy as an insecticide.

Q19: Is there any research on using biomarkers to predict the efficacy or monitor the response to treatment with this compound (Neothis compound A)?

A19: The provided research does not specifically address the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound.

Q20: What analytical techniques have been employed for the isolation, characterization, and quantification of this compound (Neothis compound A)?

A20: [, , , ] A variety of advanced analytical techniques have been utilized in the research, including:

Q21: Is there any information about the environmental impact and degradation of this compound (Neothis compound A)?

A21: The provided research focuses on the chemical and biological properties of this compound. Information regarding its environmental impact and degradation pathways is not available in these studies.

Q22: What are the dissolution and solubility properties of this compound (Neothis compound A)?

A22: The provided research does not provide specific details regarding the dissolution and solubility properties of this compound in different media.

Q23: Have the analytical methods used for this compound (Neothis compound A) analysis been validated?

A23: [, ] Yes, the analytical methods, especially those involving UPLC-MS/MS, employed for the determination of this compound have been rigorously validated according to standard guidelines. These validation procedures typically involve assessing various parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, to ensure the reliability and robustness of the analytical data.

Q24: Is there any information on the quality control measures implemented during the isolation, purification, or analysis of this compound (Neothis compound A)?

A24: While specific quality control measures are not extensively elaborated upon in the provided research, the use of advanced analytical techniques, such as HPLC, UPLC-MS/MS, and HSCCC, coupled with rigorous method validation procedures, suggests an emphasis on maintaining high standards of quality control during the isolation, purification, and analysis of this compound.

Q25: Does this compound (Neothis compound A) induce any immunological responses?

A25: The provided research primarily focuses on the anti-cancer and other biological effects of this compound. Specific information regarding its potential immunogenicity or ability to induce immunological responses is not explicitly addressed in these studies.

Q26: Does this compound (Neothis compound A) interact with any drug transporters?

A26: [, ] Yes, research suggests that this compound can interact with drug transporters, particularly P-glycoprotein (P-gp). Molecular docking studies indicate that this compound exhibits a higher binding affinity to P-gp compared to a known P-gp inhibitor, suggesting its potential to modulate P-gp activity. This interaction could have implications for its absorption, distribution, and elimination in vivo. Further studies are needed to explore its potential interactions with other drug transporters.

Q27: What is the significance of this compound's interaction with MRP2 and BCRP drug transporters?

A27: [] this compound has been found to increase the bioavailability of chamaechromone, another compound coexisting in Stellera chamaejasme L., by inhibiting MRP2 and BCRP drug transporters. These transporters play a crucial role in the efflux of drugs and xenobiotics from cells, and their inhibition by this compound suggests its potential to influence the pharmacokinetics and efficacy of co-administered drugs.

Q28: Are there any studies on the interaction of this compound (Neothis compound A) with drug-metabolizing enzymes?

A28: The provided research does not specifically address the potential of this compound to induce or inhibit drug-metabolizing enzymes.

Q29: Is there any information on the biocompatibility and biodegradability of this compound (Neothis compound A)?

A29: The provided research primarily focuses on the chemical and biological properties of this compound. Specific data on its biocompatibility and biodegradability is not available in these studies.

Q30: Are there any known alternatives or substitutes for this compound (Neothis compound A) in terms of its biological activities?

A30: While the provided research does not directly compare this compound with specific alternatives or substitutes, it does mention the isolation of other bioactive compounds from Stellera chamaejasme L. and related plant species.

Q31: Are there any specific strategies or recommendations for the recycling and waste management of this compound (Neothis compound A) or its byproducts?

A31: The provided research does not specifically address the aspects of recycling and waste management associated with this compound or its byproducts.

Q32: What are some essential research infrastructure and resources for studying this compound (Neothis compound A)?

A32: Advanced research infrastructure and resources are essential for comprehensive studies on this compound. Key resources include:

Q33: What are some of the historical milestones in the research on this compound (Neothis compound A)?

A33: [, , ] Research on this compound has progressed significantly over the years, marked by key milestones:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。